6-Hydroxy Nicorandil

描述

6-Hydroxy Nicorandil is a derivative of Nicorandil, a compound known for its vasodilatory properties Nicorandil is primarily used in the treatment of angina pectoris due to its ability to dilate both coronary and systemic arteries

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Nicorandil typically involves the nitration of N-(2-hydroxyethyl)nicotinamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to isolate and identify impurities .

化学反应分析

Types of Reactions: 6-Hydroxy Nicorandil undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrate group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters.

科学研究应用

Cardiovascular Applications

6-Hydroxy Nicorandil has been primarily studied for its cardiovascular benefits, particularly in the treatment of angina and other heart-related conditions.

- Antianginal Effects : Nicorandil is recognized as a second-line treatment for chronic stable angina. Its efficacy is comparable to traditional antianginal medications, making it a valuable option in clinical settings . The compound operates through two primary mechanisms: opening adenosine triphosphate-sensitive potassium (KATP) channels and donating nitric oxide (NO), which enhance myocardial blood flow and reduce ischemic damage .

- Protection Against Ischemic Injury : Studies have shown that this compound can mitigate reperfusion injury following coronary interventions. It improves microvascular function and reduces infarct size when administered before procedures like percutaneous coronary intervention (PCI) .

- Long-term Benefits : Long-term administration of Nicorandil has demonstrated beneficial effects on left ventricular remodeling and sympathetic nerve activity in patients post-myocardial infarction, indicating its potential for improving cardiac function over time .

Renal Protection

Recent research highlights the nephroprotective effects of this compound, particularly in models of renal injury.

- Oxidative Stress Reduction : In diabetic models, this compound has shown the ability to reduce oxidative stress in renal tissues. It protects against hyperglycemia-induced damage by activating KATP channels and stimulating mitochondrial superoxide dismutase (MnSOD) expression .

- Renal Injury Models : Experimental studies indicate that the compound can reduce renal injury in conditions such as unilateral ureteral obstruction and diabetic nephropathy. Its protective mechanisms include enhancing nitric oxide production and decreasing transforming growth factor-beta levels .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties.

- Cerebral Ischemia : Research indicates that Nicorandil can provide protective effects during cerebral ischemia by reducing oxidative stress and inflammation, which are critical factors in neuronal damage during stroke events .

Muscular Applications

The compound has also been investigated for its effects on skeletal muscle complications associated with diabetes.

- Oxidative Stress in Muscle Fibers : A study demonstrated that this compound significantly decreases oxidative stress in both slow- and fast-twitch muscle fibers in diabetic rats. It enhances the glutathione system's functioning, which is crucial for maintaining muscle health .

Case Studies and Research Findings

作用机制

6-Hydroxy Nicorandil exerts its effects through two primary mechanisms:

Potassium Channel Activation: It opens ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes and relaxation of vascular smooth muscle.

Nitric Oxide Donation: It donates nitric oxide, which activates guanylate cyclase, increasing cyclic GMP levels and resulting in vasodilation.

相似化合物的比较

Nicorandil: The parent compound, known for its dual action as a potassium channel opener and nitric oxide donor.

Nitrates: Such as nitroglycerin and isosorbide mononitrate, which primarily act as nitric oxide donors.

Potassium Channel Openers: Such as minoxidil, which primarily acts by opening potassium channels.

Uniqueness of 6-Hydroxy Nicorandil: this compound combines the properties of both nitrates and potassium channel openers, making it a unique compound with potential multitarget effects. Its hydroxyl group may also confer additional pharmacokinetic and pharmacodynamic properties, enhancing its therapeutic potential .

生物活性

6-Hydroxy Nicorandil is a derivative of Nicorandil, a well-established antianginal medication known for its dual action as a potassium ATP (KATP) channel opener and nitric oxide (NO) donor. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and potential therapeutic applications based on recent research findings.

This compound functions primarily through the following mechanisms:

- KATP Channel Opening : Like its parent compound, it activates KATP channels, leading to vasodilation and reduced myocardial oxygen demand. This action is crucial in conditions such as ischemia and heart failure.

- Nitric Oxide Donation : The compound releases NO, which contributes to vasodilation and has protective effects against oxidative stress and inflammation.

Biological Effects

Research indicates that this compound exhibits several beneficial biological activities:

- Cardiovascular Protection : Studies show that this compound can reduce reperfusion injury in myocardial tissues and improve microvascular function during acute myocardial infarction (AMI) . It enhances left ventricular ejection fraction and reduces infarct size when administered prior to reperfusion therapy.

- Neuroprotection : Recent studies suggest that it may also have neuroprotective effects in ischemic stroke models, improving neuronal survival under hypoxic conditions .

- Renal Protection : In experimental models of renal injury, this compound has been shown to mitigate oxidative stress and reduce albuminuria in diabetic nephropathy models . Its protective effects are attributed to both KATP channel activation and NO-mediated pathways.

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD), where it helps modulate inflammatory mediators .

Study on Myocardial Ischemia

A clinical study involving patients with AMI demonstrated that administration of Nicorandil before percutaneous coronary intervention significantly reduced reperfusion injury and improved outcomes compared to control groups . While specific data on this compound was not available, the protective mechanisms are presumed similar due to their structural relationship.

Renal Injury Model

In a rat model of unilateral ureteral obstruction, this compound treatment led to a significant decrease in renal injury markers and improved renal function. The study highlighted the role of KATP channels in mediating these protective effects .

Comparative Efficacy

| Biological Activity | This compound | Nicorandil |

|---|---|---|

| KATP Channel Activation | Yes | Yes |

| Nitric Oxide Release | Yes | Yes |

| Cardiovascular Benefits | Significant | Significant |

| Neuroprotective Effects | Emerging Evidence | Established |

| Renal Protective Effects | Strong | Moderate |

| Anti-inflammatory Effects | Present | Present |

属性

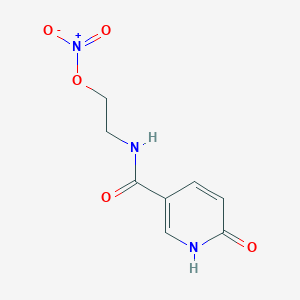

IUPAC Name |

2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGQDUMCVZGWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556336 | |

| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113743-17-2 | |

| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。